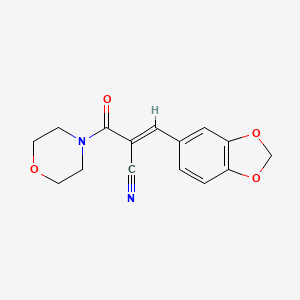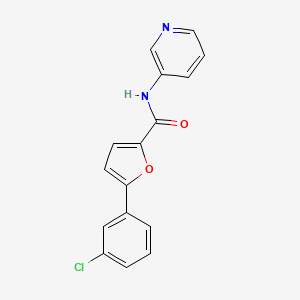![molecular formula C11H11F6N3O B5642647 N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea](/img/structure/B5642647.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea often involves complex reactions and precise conditions. For example, studies on similar pyridinium-based ionic liquids and compounds have detailed the importance of the alkyl side group on the synthesis and electrochemical properties of N-alkyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquids (Appetecchi et al., 2009). The synthesis process often requires careful selection of precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of such compounds is typically complex and can be analyzed using techniques like Raman spectroscopy and DFT calculations. Studies have been conducted on the conformational structure of similar compounds, providing insights into the stability and arrangement of atoms within the molecule (Fujimori et al., 2007).
Chemical Reactions and Properties
Compounds like N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea often exhibit interesting chemical reactions and properties. For instance, the reaction mechanisms and molecular structures of bis(pyridine)-based bromonium ions have been explored, shedding light on the chemical behavior of similar compounds (Neverov et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and electrochemical properties, are critical for their application in various fields. Studies on the physical properties of ionic liquids consisting of similar cations and anions provide valuable insights into these aspects (Jin et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other compounds, are essential for understanding the potential applications of N-[1,1-bis(trifluoromethyl)propyl]-N'-3-pyridinylurea. Research on similar compounds, like pyridinium ionic liquid electrolytes, provides insights into these properties (Huang et al., 2019).
properties
IUPAC Name |
1-pyridin-3-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N3O/c1-2-9(10(12,13)14,11(15,16)17)20-8(21)19-7-4-3-5-18-6-7/h3-6H,2H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUKSUJJSYDZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methylacetamide](/img/structure/B5642576.png)

![4'-{[(dimethylamino)carbonyl]amino}-6-methoxy-N-methylbiphenyl-3-carboxamide](/img/structure/B5642596.png)
![N,1,3-trimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5642597.png)


![3-[(diethylamino)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5642627.png)
![8-cyclopropyl-N-(2-ethoxyphenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5642633.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]azepane](/img/structure/B5642653.png)
![2-ethyl-4-phenyl-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5642665.png)
![{3-(3-methyl-2-buten-1-yl)-1-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinyl}methanol](/img/structure/B5642677.png)
![N-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylmethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5642690.png)
